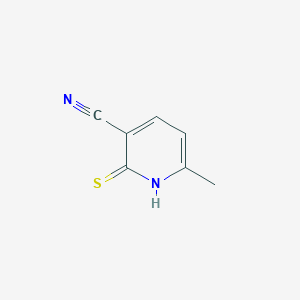

2-Mercapto-6-methylnicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c1-5-2-3-6(4-8)7(10)9-5/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJDNDNJGGAULS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C(=S)N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352327 | |

| Record name | 2-mercapto-3-cyano-6-methyl pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3395-04-8 | |

| Record name | 2-mercapto-3-cyano-6-methyl pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Mercapto-6-methylnicotinonitrile" CAS number and physical properties

An In-Depth Technical Guide to 2-Mercapto-6-methylnicotinonitrile

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 3395-04-8), a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a functionalized pyridine derivative, it serves as a versatile intermediate for the synthesis of more complex molecular architectures. This document details its core physicochemical properties, provides insights into its chemical structure and reactivity, outlines essential safety and handling protocols, and explores its role in synthetic applications. The information is tailored for researchers, chemists, and professionals in the pharmaceutical sciences, emphasizing both foundational data and field-proven insights to support laboratory work and discovery programs.

Chemical Identity and Molecular Structure

This compound is systematically identified by the CAS number 3395-04-8 .[1] Its molecular structure consists of a pyridine ring substituted with a methyl group at the 6-position, a nitrile group at the 3-position, and a mercapto (thiol) group at the 2-position.

Synonyms:

An important structural consideration for this molecule is the existence of thione-thiol tautomerism, which is characteristic of 2-mercaptopyridines. The equilibrium between the thiol form (A) and the more stable thione form (B, 1,2-dihydro-6-methyl-2-thioxo-3-pyridinecarbonitrile) is critical. This equilibrium influences the compound's reactivity, with the thione tautomer often predominating in solid and solution phases. This duality allows it to react either as a nucleophilic sulfur species or at the nitrogen atom, depending on the reaction conditions.

Caption: Thiol-Thione Tautomerism.

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its application in research, dictating choices in reaction solvents, purification methods, and storage conditions. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 3395-04-8 | [1] |

| Molecular Formula | C₇H₆N₂S | [1] |

| Molecular Weight | 150.20 g/mol | [1] |

| Melting Point | 235 °C (decomposes) | [1] |

| Boiling Point | 240.2 ± 43.0 °C (Predicted) | [1] |

| Density | 1.26 ± 0.1 g/cm³ | [1] |

| pKa | 7.79 ± 0.60 | [1] |

| XLogP3 | 1.1 | [1] |

| Topological Polar Surface Area | 67.9 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

The high melting point, which is accompanied by decomposition, is indicative of a stable crystal lattice, likely influenced by intermolecular hydrogen bonding in the thione form.[1] The predicted boiling point suggests low volatility. Its pKa value indicates it is a weak acid, a crucial parameter when selecting bases for deprotonation in synthetic reactions.

Safety, Handling, and Storage

Hazard Identification (based on related compounds):

-

Skin Irritation: Causes skin irritation.[2]

-

Eye Damage: Can cause serious eye irritation or damage.[2]

-

Respiratory Irritation: May cause respiratory irritation.[2]

Recommended Handling Protocol:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4]

-

Skin Protection: Wear impervious protective clothing and chemical-resistant gloves (e.g., nitrile).[4]

-

Respiratory Protection: If dust is generated or exposure limits are exceeded, use a NIOSH-approved particulate respirator.[4]

-

-

Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents and incompatible materials.

Role in Synthetic Chemistry & Plausible Synthesis

This compound is categorized as a pharmaceutical intermediate, valued for its multiple reactive sites that allow for diverse chemical transformations.[1] The nitrile, thione, and pyridine ring can all be manipulated to build complex heterocyclic systems, which are privileged structures in drug discovery.

Plausible Synthetic Workflow: While specific protocols for its synthesis were not found, a highly plausible and efficient method for constructing this type of substituted pyridine is the Gewald aminothiophene reaction , followed by subsequent transformations. A more direct approach involves a multicomponent reaction of a ketone, malononitrile, and a sulfur source. A logical workflow is outlined below.

Caption: Plausible Multicomponent Synthesis Workflow.

Experimental Rationale: This one-pot synthesis approach is favored in modern organic synthesis for its efficiency and atom economy.

-

Base Catalysis: A weak organic base like morpholine or triethylamine is chosen to catalyze the initial condensation without promoting unwanted side reactions.

-

Solvent Choice: Ethanol or DMF are excellent solvents for this transformation, as they effectively dissolve the reactants and facilitate the reaction at elevated temperatures.

-

Reaction Mechanism: The reaction proceeds through a cascade of well-understood steps, making it a reliable and robust method for generating highly substituted nicotinonitriles. This self-validating system ensures that the formation of the product is thermodynamically and kinetically favored under the specified conditions.

References

-

2-Mercapto-4,6-dimethylnicotinonitrile | C8H8N2S | CID 676510 - PubChem. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Mercapto-6-methylnicotinonitrile

This guide provides an in-depth analysis of the spectroscopic data for 2-Mercapto-6-methylnicotinonitrile (C₇H₆N₂S), a heterocyclic compound of interest in pharmaceutical and materials science research.[1] Due to the limited availability of fully assigned experimental spectra in the public domain, this document integrates predicted spectroscopic data with established principles of NMR, IR, and Mass Spectrometry. The interpretations are further substantiated by comparative analysis with structurally related compounds. This approach offers a robust framework for researchers engaged in the synthesis and characterization of similar molecules.

Molecular Structure and Spectroscopic Overview

This compound possesses a pyridine ring substituted with a mercapto (-SH), a methyl (-CH₃), and a nitrile (-C≡N) group. This combination of functional groups gives rise to a unique spectroscopic fingerprint. A critical aspect to consider is the potential for thione-thiol tautomerism, where the proton of the mercapto group can reside on the sulfur atom (thiol form) or the adjacent nitrogen atom (thione form). This equilibrium can significantly influence the spectroscopic data, particularly in IR and NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural verification.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| SH (Thiol) | ~13.5 (broad) | Singlet | 1H |

| H4 | ~7.5 | Doublet | 1H |

| H5 | ~6.8 | Doublet | 1H |

| CH₃ | ~2.4 | Singlet | 3H |

-

Causality of Predictions:

-

The SH proton is expected to be significantly deshielded and appear as a broad singlet due to hydrogen bonding and exchange phenomena, similar to what is observed in other mercaptopyridines.[2]

-

The aromatic protons (H4 and H5) form an AX spin system. H4 is adjacent to the electron-withdrawing nitrile group, leading to a downfield shift compared to H5. Both are expected to appear as doublets due to coupling with each other.

-

The methyl protons (CH₃) are attached to the pyridine ring and are expected to appear as a singlet in the typical alkyl-aromatic region.

-

¹³C NMR Spectral Data

An experimental ¹³C NMR spectrum for this compound has been reported, though without explicit peak assignments.[3] Based on the known effects of the substituents on the chemical shifts of the pyridine ring, a tentative assignment can be proposed.

Table 2: Experimental and Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Experimental Chemical Shift (ppm) | Predicted Chemical Shift Range (ppm) |

| C2 (C-S) | Not explicitly assigned | 175-185 |

| C6 (C-CH₃) | Not explicitly assigned | 155-165 |

| C4 | Not explicitly assigned | 135-145 |

| C3 (C-CN) | Not explicitly assigned | 115-125 |

| CN | Not explicitly assigned | 115-120 |

| C5 | Not explicitly assigned | 110-120 |

| CH₃ | Not explicitly assigned | 20-25 |

-

Expertise in Interpretation:

-

The C2 carbon , bonded to the electronegative sulfur atom, is expected to be the most downfield signal, characteristic of a thione or thiol carbon.

-

The nitrile carbon (CN) typically appears in the 115-120 ppm range.

-

The remaining aromatic carbons are assigned based on the expected electronic effects of the substituents. The methyl group will have a shielding effect, while the nitrile and mercapto groups will have more complex influences.

-

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence the chemical shifts, particularly of the labile SH proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H Stretch (Thione) | 3400-3200 | Medium | Stretching |

| C-H Stretch (Aromatic) | 3100-3000 | Medium | Stretching |

| C-H Stretch (Alkyl) | 3000-2850 | Medium | Stretching |

| S-H Stretch (Thiol) | 2600-2550 | Weak | Stretching |

| C≡N Stretch | 2240-2220 | Strong | Stretching |

| C=C Stretch (Aromatic) | 1600-1475 | Medium-Strong | Stretching |

| C=S Stretch (Thione) | 1200-1050 | Medium | Stretching |

-

Trustworthiness of Assignments:

-

The presence of a strong absorption band around 2230 cm⁻¹ is a definitive indicator of the nitrile group .[5]

-

The region above 3000 cm⁻¹ will contain C-H stretching bands for both the aromatic ring and the methyl group.

-

The thiol (S-H) stretch is typically weak and may be difficult to observe.[5] Conversely, a broader band in the 3200-3400 cm⁻¹ region could indicate the presence of the N-H group of the thione tautomer.[6] The tautomeric equilibrium can be influenced by the physical state (solid vs. solution) and the solvent.[7][8]

-

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption bands.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its identification.

Predicted Mass Spectrum and Fragmentation Pattern

For this compound (Molecular Weight: 150.2 g/mol ), the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 150.[1] The fragmentation pattern will be influenced by the stability of the resulting fragments.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment | Plausible Loss |

| 150 | [C₇H₆N₂S]⁺ | Molecular Ion (M⁺) |

| 149 | [C₇H₅N₂S]⁺ | Loss of H• |

| 123 | [C₆H₅NS]⁺ | Loss of HCN |

| 117 | [C₇H₅N₂]⁺ | Loss of SH• |

| 91 | [C₅H₃NS]⁺ | Loss of HCN from m/z 117 |

-

Authoritative Grounding in Fragmentation:

-

The molecular ion peak (M⁺) at m/z 150 is expected to be reasonably intense due to the stability of the aromatic ring.

-

Loss of a hydrogen radical (H•) to give a peak at m/z 149 is a common fragmentation pathway.

-

A significant fragmentation is the loss of a hydrogen cyanide (HCN) molecule from the molecular ion, resulting in a fragment at m/z 123 . This is a characteristic fragmentation for nitrile-containing aromatic compounds.

-

Cleavage of the C-S bond can lead to the loss of a mercapto radical (•SH), giving a fragment at m/z 117 .

-

Further fragmentation of these primary fragments can lead to other observed peaks. The stability of the resulting carbocations and radical species dictates the relative abundance of the fragment ions.[4][9][10]

-

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a suitable method. Alternatively, for less volatile samples, Electrospray Ionization (ESI) coupled with liquid chromatography (LC-MS) can be used.

-

Ionization:

-

Electron Ionization (EI): The sample is bombarded with high-energy electrons, causing ionization and fragmentation. This method typically produces a rich fragmentation pattern.

-

Electrospray Ionization (ESI): The sample is dissolved in a solvent and sprayed through a high-voltage needle, producing protonated molecules (e.g., [M+H]⁺). This is a "softer" ionization technique that often results in a prominent molecular ion peak with less fragmentation.

-

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating predicted data with established chemical principles, provides a detailed structural characterization. The predicted ¹H and ¹³C NMR data offer a clear picture of the carbon-hydrogen framework, while the anticipated IR absorption bands confirm the presence of key functional groups, notably the nitrile and the mercapto/thione system. Furthermore, the predicted mass fragmentation pattern provides corroborating evidence for the molecular weight and structural features of the molecule. This guide serves as a valuable resource for researchers, offering both a predictive spectroscopic profile and standardized methodologies for the experimental characterization of this and related heterocyclic compounds.

References

-

Human Metabolome Database. 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). [Link]

-

SpectraBase. 2-Mercaptopyridine. [Link]

-

Chemistry LibreTexts. Predicting a 1H-NMR Spectrum From The Structure. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0246487). [Link]

-

SpectraBase. 2-Mercaptopyridine - Optional[13C NMR] - Chemical Shifts. [Link]

-

MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

Chemaxon. NMR Predictor | Chemaxon Docs. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

Chemguide. Fragmentation patterns in the mass spectra of organic compounds. [Link]

-

ResearchGate. Infrared spectra of 2-mercaptopyridine monomers isolated in an Ar.... [Link]

-

Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry LibreTexts. ¹H NMR Spectra and Interpretation (Part II). [Link]

-

Journal of the Chemical Society (Resumed). The infrared spectra of some N-heteroaromatic mercaptocompounds and of their N-methyl and S-methyl derivatives. [Link]

-

University of Nebraska-Lincoln. Introduction to NMR and Its Application in Metabolite Structure Determination. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

-

YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

-

NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

-

Chemistry LibreTexts. Fragmentation Patterns in Mass Spectrometry. [Link]

-

Chemistry LibreTexts. Mass spectrometry 1. [Link]

-

Jack Westin. Infrared Region - Molecular Structure And Absorption Spectra - MCAT Content. [Link]

-

YouTube. Mass Spectrometry. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

bioRxiv. IR spectroscopy: from experimental spectra to high-resolution structural analysis by integrating simulations and machine learnin. [Link]

-

Michigan State University. Mass Spectrometry. [Link]

-

YouTube. IR Spectroscopy - Basic Introduction. [Link]

-

ResearchGate. Infrared-spectroscopic study of amino-substituted nitrilimines and their photochemical transformations in an argon matrix. [Link]

-

MDPI. Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. rsc.org [rsc.org]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. eng.uc.edu [eng.uc.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. 250. The infrared spectra of some N-heteroaromatic mercaptocompounds and of their N-methyl and S-methyl derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility of 2-Mercapto-6-methylnicotinonitrile for Advanced Research Applications

This guide provides an in-depth exploration of the solubility characteristics of 2-Mercapto-6-methylnicotinonitrile (CAS No. 3395-04-8), a heterocyclic compound of significant interest in medicinal chemistry and materials science. Recognizing the critical role of solubility in reaction kinetics, purification, formulation, and biological screening, this document moves beyond a simple data sheet. It offers a foundational understanding of the compound's physicochemical properties, a theoretical framework for predicting its behavior, and a robust experimental protocol for researchers to determine its solubility in common organic solvents with precision.

Physicochemical Profile and Its Influence on Solubility

Understanding the inherent properties of this compound is fundamental to predicting its solubility. The molecule's structure, featuring a pyridine ring, a nitrile group, a methyl group, and a mercapto group, creates a unique combination of polar and non-polar characteristics.

A critical aspect of this molecule is the existence of thione-thiol tautomerism. In solution, this compound can exist in equilibrium with its tautomeric form, 6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile. The position of this equilibrium is highly dependent on the solvent environment. Polar protic solvents can stabilize the thiol form through hydrogen bonding, while polar aprotic solvents may favor the thione form. This dynamic profoundly impacts the molecule's interaction with the solvent and, consequently, its solubility.

Key physicochemical parameters are summarized below, providing a quantitative basis for solubility prediction.[1]

| Property | Value | Implication for Solubility |

| Molecular Formula | C₇H₆N₂S | --- |

| Molecular Weight | 150.20 g/mol | Moderate molecular size, generally favorable for solubility. |

| XLogP3 | 1.1 | Indicates a balance between hydrophilicity and lipophilicity, suggesting solubility in a range of polar and non-polar organic solvents. |

| Hydrogen Bond Donor Count | 1 | The mercapto/amine group can donate a hydrogen bond, favoring solubility in protic and polar aprotic solvents. |

| Hydrogen Bond Acceptor Count | 2 | The pyridine nitrogen and nitrile nitrogen can accept hydrogen bonds, enhancing solubility in protic solvents like alcohols. |

| Topological Polar Surface Area (TPSA) | 67.9 Ų | A moderate TPSA suggests good potential for membrane permeability and solubility in polar media. |

| pKa | 7.79 ± 0.60 | The weakly acidic nature of the thiol group suggests that solubility will be significantly enhanced in basic solutions (e.g., aqueous NaOH) due to salt formation.[2] |

Theoretical Framework for Solvent Selection

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] Based on the physicochemical profile, we can logically forecast the solubility behavior of this compound across different solvent classes.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are expected to be excellent choices. Their high polarity and ability to accept hydrogen bonds will effectively solvate the polar regions of the molecule (nitrile, pyridine ring). The use of DMF as a reaction solvent in published syntheses supports this prediction.[4][5]

-

Polar Protic Solvents (e.g., Ethanol, Methanol, Water): Alcohols like ethanol and methanol are predicted to be effective solvents due to their ability to engage in hydrogen bonding with both the donor and acceptor sites on the molecule.[4][6] Solubility in water is expected to be low due to the influence of the aromatic ring and methyl group, though partial solubility is possible.[7][8]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in these solvents. While the pyridine ring offers some non-polar character, the highly polar nitrile and mercapto/thione groups will prevent effective solvation.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents of intermediate polarity may offer moderate solubility, capable of interacting with the less polar aspects of the molecule while not being repelled by the polar functional groups.

The following diagram illustrates the logical approach to solvent selection based on molecular and solvent properties.

Caption: Experimental workflow for the isothermal shake-flask solubility determination method.

Step-by-Step Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The key is to ensure undissolved solid remains after equilibration, confirming saturation.

-

Rationale: Starting with excess solid guarantees that the solvent becomes fully saturated, representing the maximum amount of solute that can be dissolved.

-

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples for 24 to 48 hours.

-

Rationale: Prolonged agitation at a constant temperature is crucial to ensure the system reaches thermodynamic equilibrium. The time may need to be optimized, but 24 hours is a standard starting point. [3]3. Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle for several hours in the same temperature-controlled environment. Centrifugation can be used to accelerate this process.

-

Rationale: This step provides a clear supernatant for sampling, minimizing the risk of clogging the filter with large amounts of undissolved solid.

-

-

Sample Collection and Filtration: Carefully draw an aliquot of the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean, tared vial.

-

Rationale: Filtration is a critical self-validating step. It ensures that the sample for analysis contains only dissolved solute, removing any microscopic solid particles that would otherwise lead to an overestimation of solubility.

-

-

Gravimetric Dilution: Weigh the collected filtrate, then add a known mass of the same solvent to achieve a suitable dilution for analysis.

-

Rationale: Precise dilution is necessary to bring the sample concentration into the linear dynamic range of the analytical instrument (e.g., HPLC-UV).

-

-

Quantitative Analysis: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, against a calibration curve prepared with known concentrations of the compound.

-

Rationale: A multi-point calibration curve ensures the accuracy and precision of the concentration measurement, a cornerstone of a trustworthy protocol.

-

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the final solubility in appropriate units, such as mg/mL or mol/L.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. [9]

-

Personal Protective Equipment (PPE): Always wear protective gloves (nitrile or neoprene), safety goggles, and a lab coat. [10][11][12]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [13][14]Avoid dust formation during transfer. [10]* Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [10][13]* Disposal: Dispose of waste material in accordance with local, regional, and national regulations. [9] This guide provides the theoretical and practical framework necessary for researchers to confidently assess and utilize the solubility properties of this compound. By combining predictive logic with a rigorous experimental protocol, scientists can generate the reliable data needed to advance their research in drug development and material science.

References

Sources

- 1. echemi.com [echemi.com]

- 2. www1.udel.edu [www1.udel.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. Development of Small Molecules with a Non-Canonical Binding Mode to HIV-1 Trans Activation Response (TAR) RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2017139778A1 - Thienopyridine carboxamides as ubiquitin-specific protease inhibitors - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

- 9. aksci.com [aksci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. fishersci.com [fishersci.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

The Evolving Therapeutic Landscape of 2-Mercapto-6-methylnicotinonitrile Derivatives: A Technical Guide to Their Biological Potential

Abstract

The nicotinonitrile scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile. Within this class, 2-mercapto-6-methylnicotinonitrile has emerged as a pivotal starting material for the synthesis of a diverse array of heterocyclic compounds, most notably thieno[2,3-b]pyridines. These derivatives have demonstrated significant potential across multiple therapeutic areas, including oncology and infectious diseases. This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of derivatives stemming from this core structure. We will delve into the mechanistic underpinnings of their anticancer and antimicrobial activities, supported by detailed experimental protocols and quantitative data. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this chemical space.

Introduction: The Strategic Importance of the Nicotinonitrile Core

The pyridine ring, a fundamental heterocyclic motif, is a privileged structure in drug discovery, appearing in numerous approved therapeutic agents. Its nitrogen atom provides a key site for hydrogen bonding and electrostatic interactions with biological targets. The nitrile group of nicotinonitriles is a versatile functional handle, participating in a variety of chemical transformations to generate more complex heterocyclic systems. The introduction of a mercapto group at the 2-position of the 6-methylnicotinonitrile core unlocks a particularly rich avenue for synthetic diversification, primarily through S-alkylation and subsequent cyclization reactions. This guide will focus on the derivatives obtained from this reactive thiol, with a significant emphasis on the well-studied thieno[2,3-b]pyridine class of compounds.

Synthetic Pathways: From a Simple Core to Complex Heterocycles

The primary route to diversifying the this compound scaffold involves the S-alkylation of the thiol group, followed by an intramolecular cyclization. The most prominent example is the Gewald reaction, which leads to the formation of the therapeutically significant thieno[2,3-b]pyridine core.

Synthesis of Thieno[2,3-b]pyridine Derivatives

The synthesis of thieno[2,3-b]pyridines from this compound is a robust and well-established process. The general synthetic scheme involves the reaction of the starting mercaptonitrile with an α-halo ketone or a related species, followed by a base-catalyzed intramolecular cyclization.

Diagram of the General Synthesis of Thieno[2,3-b]pyridine Derivatives

Caption: General synthetic route to thieno[2,3-b]pyridines.

Anticancer Activity: A Promising Frontier

A significant body of research has focused on the anticancer potential of thieno[2,3-b]pyridine derivatives. These compounds have demonstrated cytotoxic effects against a range of cancer cell lines, often with promising potency.

Mechanism of Action

The anticancer activity of thieno[2,3-b]pyridine derivatives is believed to be multifactorial. Some proposed mechanisms include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases. For instance, certain thienopyridines have been investigated as inhibitors of non-receptor tyrosine kinase c-Src and eukaryotic elongation factor-2 kinase (eEF2). Additionally, some derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.

Diagram of a Proposed Anticancer Mechanism

Caption: Inhibition of protein kinases leading to reduced proliferation.

In Vitro Cytotoxicity Data

The cytotoxic effects of various thieno[2,3-b]pyridine derivatives have been evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a standard measure of a compound's potency in inhibiting biological or biochemical functions.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| TPD-1 | MCF-7 (Breast) | 9.74 ± 0.13 | [1] |

| TPD-2 | MDA-MB-231 (Breast) | 4.45 ± 0.31 | [1] |

| TPD-3 | HSC3 (Head and Neck) | 10.8 | [2] |

| TPD-4 | T47D (Breast) | 11.7 | [2] |

| TPD-5 | RKO (Colorectal) | 12.4 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Test compounds dissolved in dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

-

DMSO

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

After incubation, treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM). A vehicle control (DMSO) should also be included.

-

Incubate the plates for another 48-72 hours.

-

Following the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 values.[2]

Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens presents a significant global health challenge. Nicotinonitrile and its derivatives have been explored for their potential as novel antimicrobial agents.

Spectrum of Activity

Derivatives of this compound, particularly those with a thienopyridine or a modified nicotinonitrile structure, have shown activity against both Gram-positive and Gram-negative bacteria. Some compounds have also been investigated for their antifungal properties.

Antimicrobial Screening Data

The antimicrobial activity is often determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| NN-1 | Staphylococcus aureus | - | [3] |

| NN-2 | Escherichia coli | - | [3] |

| NN-3 | Klebsiella pneumoniae | - | [3] |

| NN-4 | Enterobacter spp. | - | [3] |

(Note: Specific MIC values were not provided in the cited abstract, but significant activity was reported.)

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton agar

-

Sterile petri dishes

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic)

-

Sterile cork borer

Procedure:

-

Prepare Mueller-Hinton agar plates.

-

Inoculate the surface of the agar plates with a standardized suspension of the test bacteria.

-

Create wells in the agar using a sterile cork borer.

-

Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and solvent control into separate wells.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition (the area around the well where bacterial growth is inhibited) in millimeters.[3]

Anti-inflammatory Potential: A Direction for Future Research

While the anticancer and antimicrobial activities of this compound derivatives are more extensively documented, the inherent anti-inflammatory properties of many heterocyclic compounds suggest that this is a promising area for future investigation. The evaluation of anti-inflammatory activity can be conducted using established in vivo models.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

-

Wistar albino rats

-

Carrageenan solution (1% w/v in saline)

-

Test compounds

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Divide the rats into groups: control (vehicle), standard, and test compound groups.

-

Administer the test compounds and the standard drug orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the control group.[4][5]

Diagram of the Carrageenan-Induced Paw Edema Workflow

Caption: Workflow for the in vivo anti-inflammatory assay.

Conclusion and Future Perspectives

The derivatives of this compound, particularly the thieno[2,3-b]pyridine class of compounds, represent a promising area of research in drug discovery. Their demonstrated anticancer and antimicrobial activities warrant further investigation and optimization. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features responsible for their biological effects, which will guide the design of more potent and selective analogs. Furthermore, the exploration of their anti-inflammatory potential could unveil new therapeutic applications for this versatile scaffold. As our understanding of the molecular targets and mechanisms of action of these compounds deepens, so too will their potential to be developed into next-generation therapeutic agents.

References

-

Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. MDPI. Available at: [Link]

-

Short Communication Synthesis and Cytotoxic Assessment of Thieno pyridine Derivatives. Journal of Sciences, Islamic Republic of Iran. Available at: [Link]

-

Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. National Institutes of Health. Available at: [Link]

-

Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Royal Society of Chemistry. Available at: [Link]

-

In Silico Screening and Anticancer-Apoptotic Evaluation of Newly Synthesized Thienopyrimidine/Sulfonamide Hybrids. MDPI. Available at: [Link]

-

Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives. PMC. Available at: [Link]

-

Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors. ResearchGate. Available at: [Link]

-

Cytotoxic effect of thieno[2,3-b]pyridine derivatives on human bladder cancer cells. MEFST Repository. Available at: [Link]

-

Synthesis and anti-inflammatory activity of some heterocyclic derivatives of phenothiazine. PubMed. Available at: [Link]

-

Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. National Institutes of Health. Available at: [Link]

-

Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica. Available at: [Link]

-

Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. ResearchGate. Available at: [Link]

-

Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. Al-Mustansiriya University. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Versatility of 2-Mercapto-6-methylnicotinonitrile: An In-depth Technical Guide to Electrophilic Reactions

Abstract

This technical guide provides a comprehensive exploration of the reactivity of 2-mercapto-6-methylnicotinonitrile, a pivotal heterocyclic building block in medicinal chemistry and materials science. We delve into the nuanced landscape of its reactions with a diverse array of electrophiles, elucidating the underlying principles that govern its reactivity and regioselectivity. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights into the synthetic transformations of this versatile molecule. Detailed experimental protocols, mechanistic discussions, and structured data summaries are presented to empower the reader in harnessing the full synthetic potential of this compound.

Introduction: The Strategic Importance of this compound

This compound, also known as 2-sulfanyl-6-methylpyridine-3-carbonitrile, is a highly functionalized pyridine derivative that has garnered significant attention as a precursor for the synthesis of a variety of heterocyclic compounds, most notably thieno[2,3-b]pyridines. These fused heterocyclic systems are prevalent in numerous biologically active molecules, exhibiting a wide range of therapeutic properties. The strategic placement of the mercapto, methyl, and cyano groups on the pyridine ring endows this compound with a unique reactivity profile, making it a valuable synthon for the construction of complex molecular architectures.

This guide will systematically dissect the factors governing the reaction of this compound with various classes of electrophiles, providing a robust framework for predicting and controlling reaction outcomes.

Electronic Landscape and Nucleophilicity: A Tale of Two Tautomers

The reactivity of this compound is intrinsically linked to its tautomeric equilibrium between the thiol and thione forms. This equilibrium is a critical determinant of its nucleophilic character and the site of electrophilic attack.

Caption: General workflow for thieno[2,3-b]pyridine synthesis.

The resulting S-alkylated intermediate, a 2-(cyanomethylthio)pyridine derivative, is then subjected to base-catalyzed intramolecular cyclization, a process known as the Thorpe-Ziegler reaction. [1][2][3][4]This reaction involves the deprotonation of the α-carbon to the cyano group, followed by nucleophilic attack on the nitrile carbon of the pyridine ring, leading to the formation of the fused thieno[2,3-b]pyridine ring system.

Experimental Protocol: Synthesis of Ethyl 3-amino-6-methyl-2-thieno[2,3-b]pyridinecarboxylate

This protocol is adapted from methodologies for the synthesis of similar thieno[2,3-b]pyridine derivatives.

Materials:

-

This compound

-

Ethyl bromoacetate

-

Sodium ethoxide

-

Absolute ethanol

Procedure:

-

S-Alkylation: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask, add this compound portion-wise with stirring at room temperature. After complete dissolution, add a stoichiometric amount of ethyl bromoacetate dropwise. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Work-up (S-Alkylation): Once the reaction is complete, pour the mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude S-alkylated intermediate.

-

Thorpe-Ziegler Cyclization: Dissolve the crude intermediate in absolute ethanol and add a catalytic amount of a strong base (e.g., sodium ethoxide). Reflux the mixture for 4-6 hours.

-

Work-up (Cyclization): Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, filter the solid, wash with cold ethanol, and dry. If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.

| Reactant | Electrophile | Product | Yield (%) | Reference |

| This compound | Ethyl bromoacetate | Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate | Not specified | (Adapted) |

| 2-Mercaptopyridine-3-carbonitrile | Phenacyl bromide | 3-Amino-2-benzoylthieno[2,3-b]pyridine | Not specified | (Adapted) |

Reactions with Acylating Agents: Formation of S-Acyl Derivatives

The reaction of this compound with acylating agents, such as acyl chlorides and acid anhydrides, proceeds readily to form S-acyl derivatives. This reaction is typically carried out in the presence of a non-nucleophilic base, like triethylamine or pyridine, to neutralize the acid byproduct.

S-Acylation Mechanism

The mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic carbonyl carbon of the acylating agent. The high reactivity of acyl chlorides makes them excellent reagents for this transformation.

Caption: Mechanism of S-acylation with an acyl chloride.

Experimental Protocol: Synthesis of S-(6-methyl-3-cyanopyridin-2-yl) benzothioate

Materials:

-

This compound

-

Benzoyl chloride

-

Triethylamine

-

Dichloromethane (anhydrous)

Procedure:

-

Dissolve this compound in anhydrous dichloromethane in a flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen).

-

Add a stoichiometric amount of triethylamine to the solution.

-

Cool the mixture in an ice bath and add benzoyl chloride dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Michael Addition Reactions: Engaging with α,β-Unsaturated Systems

As a soft nucleophile, the thiolate anion of this compound readily participates in Michael (1,4-conjugate) addition reactions with α,β-unsaturated carbonyl compounds, nitriles, and sulfones.

Mechanism of Michael Addition

The reaction is typically base-catalyzed, with the thiolate anion adding to the β-carbon of the Michael acceptor. The resulting enolate is then protonated to yield the 1,4-adduct.

Caption: Mechanism of the Michael addition of the thiolate to a Michael acceptor.

Experimental Protocol: Reaction with Acrylonitrile

Materials:

-

This compound

-

Acrylonitrile

-

Triton B (40% in methanol) or another suitable base

-

Methanol

Procedure:

-

In a round-bottom flask, dissolve this compound in methanol.

-

Add a catalytic amount of Triton B to the solution.

-

Add a stoichiometric amount of acrylonitrile dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction by TLC. Upon completion, neutralize the catalyst with a weak acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired 3-((6-methyl-3-cyanopyridin-2-yl)thio)propanenitrile.

Reactions at the Pyridine Ring: Electrophilic Aromatic Substitution

While the sulfur atom is the primary site of nucleophilic attack, the pyridine ring itself can undergo electrophilic aromatic substitution, albeit under forcing conditions. The pyridine ring is electron-deficient, and this is further exacerbated by the electron-withdrawing cyano group. The methyl group is weakly activating. Electrophilic attack is expected to occur at the C5 position, meta to the nitrogen and the cyano group.

Reactions such as nitration and halogenation would require harsh conditions and may lead to a mixture of products or decomposition. For practical synthetic purposes, direct electrophilic substitution on the pyridine ring of this compound is less common than reactions involving the mercapto group.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its rich reactivity with a wide range of electrophiles is predominantly centered on the nucleophilic sulfur atom, leading to a plethora of S-substituted derivatives. The S-alkylation reaction, in particular, serves as a robust and efficient pathway for the synthesis of biologically significant thieno[2,3-b]pyridines via the Thorpe-Ziegler cyclization. Understanding the interplay of factors such as the nature of the electrophile, solvent, and base is paramount for controlling the regioselectivity and achieving desired synthetic outcomes. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for chemists seeking to exploit the synthetic potential of this important heterocyclic compound.

References

-

Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726-1761. [Link]

-

Ziegler, K., Eberle, H., & Ohlinger, H. (1933). Über vielgliedrige Ringsysteme, I. Mitteil.: Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebigs Annalen der Chemie, 504(1), 94-130. [Link]

-

Schaefer, J. P., & Bloomfield, J. J. (2011). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 15, 1-203. [Link]

-

Chem-Station. (2014). Thorpe-Ziegler Reaction. Chem-Station Int. Ed.[Link]

-

Koehler, B. (2016). Why n-alkylation is more favorable than o-alkyation? ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Reaction of 2-Mercapto-6-methylnicotinonitrile with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the reactivity of 2-mercapto-6-methylnicotinonitrile, a versatile heterocyclic building block, with a range of nucleophiles. As a molecule possessing multiple reactive sites, its behavior in nucleophilic reactions is of significant interest in the synthesis of novel pharmaceutical intermediates and functional materials. This document delves into the core chemical principles governing these transformations, offering field-proven insights and detailed experimental protocols.

Introduction to this compound: Structure and Reactivity

This compound, also known by its tautomeric form 6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile, is a key intermediate in organic synthesis.[1] Its structure is characterized by a pyridine ring substituted with a methyl group at the 6-position, a nitrile group at the 3-position, and a mercapto/thioxo group at the 2-position. This unique arrangement of functional groups imparts a rich and complex chemical reactivity.

The molecule exists in a tautomeric equilibrium between the thiol and thione forms, a crucial factor influencing its reaction pathways. The thiol form presents a nucleophilic sulfur atom, while the thione form offers a reactive thiocarbonyl group and an acidic N-H proton. Furthermore, the pyridine ring itself can be susceptible to nucleophilic attack under certain conditions, particularly when activated.

The presence of the electron-withdrawing nitrile group at the 3-position enhances the electrophilicity of the C2 and C4 positions of the pyridine ring, making them potential sites for nucleophilic aromatic substitution (SNAr). However, the mercapto group is not a conventional leaving group in its protonated state.

This guide will explore the major classes of nucleophilic reactions involving this substrate, focusing on S-alkylation, subsequent cyclization reactions, and the more challenging direct nucleophilic substitution at the C2 position.

Reactions with Carbon Nucleophiles: S-Alkylation and a Gateway to Thieno[2,3-b]pyridines

The most well-documented and synthetically valuable reaction of this compound is its S-alkylation with carbon electrophiles, most commonly alkyl halides. This reaction proceeds readily under basic conditions, where the thiol proton is abstracted to form a highly nucleophilic thiolate anion.

Mechanism of S-Alkylation

The reaction follows a standard SN2 mechanism. A base, such as potassium carbonate or sodium hydroxide, deprotonates the thiol group to generate the thiolate anion. This potent nucleophile then attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group to form the corresponding 2-alkylthio-6-methylnicotinonitrile.[2]

Caption: General mechanism of S-alkylation of this compound.

Experimental Protocol: Synthesis of 2-(Benzylthio)-6-methylnicotinonitrile

This protocol provides a representative procedure for the S-alkylation of this compound using benzyl bromide.

Materials:

-

This compound

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Ethanol

-

Water

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.

-

Base Addition: Add potassium carbonate (1.5 eq) to the solution and stir at room temperature until the starting material is fully dissolved.

-

Alkylation: Add benzyl bromide (1.1 eq) dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 50°C and monitor the progress by Thin Layer Chromatography (TLC).[2]

-

Work-up: Upon completion, cool the reaction mixture to room temperature and add dichloromethane.

-

Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.[2]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| This compound | 1.0 | 150.20 |

| Benzyl bromide | 1.1 | 171.04 |

| Potassium carbonate | 1.5 | 138.21 |

Thorpe-Ziegler Cyclization: Synthesis of Thieno[2,3-b]pyridines

The S-alkylated products of this compound are valuable precursors for the synthesis of thieno[2,3-b]pyridine derivatives through an intramolecular Thorpe-Ziegler cyclization. This reaction involves the base-catalyzed intramolecular condensation of the nitrile group and the α-carbon of the alkylthio substituent.

The reaction is initiated by the deprotonation of the α-carbon of the alkylthio group by a strong base, such as sodium ethoxide or potassium tert-butoxide, to form a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the carbon atom of the nitrile group, leading to the formation of a cyclic enamine intermediate, which upon tautomerization and workup yields the 3-aminothieno[2,3-b]pyridine derivative.

Caption: Simplified workflow of the Thorpe-Ziegler cyclization.

Reactions with Nitrogen Nucleophiles: A Challenging Substitution

The direct displacement of the mercapto group from this compound by amines is a challenging transformation due to the poor leaving group ability of the thiol or thiolate. However, several strategies can be employed to achieve this conversion.

Chichibabin-type Reactions

The classical Chichibabin reaction involves the amination of pyridines using sodium amide, where a hydride ion is displaced.[3][4] While not a direct substitution of the mercapto group, related methodologies for the direct C-H amination of pyridines with primary amines have been developed using sodium hydride in the presence of lithium iodide.[5] These harsh conditions highlight the difficulty of direct amination on the pyridine ring.

Activation of the Mercapto Group

A more viable approach for the amination of 2-mercaptopyridines involves a two-step process where the mercapto group is first converted into a better leaving group. One effective method is the S-alkylation with 1,2-dibromoethane to form a cyclic dihydrothiazolopyridinium salt. This salt is highly activated towards nucleophilic attack.[2]

The positively charged pyridinium nitrogen significantly enhances the electrophilicity of the C2 carbon, facilitating the attack by primary or secondary amines under mild conditions to yield the corresponding 2-aminopyridine derivatives.[2]

Caption: Two-step synthesis of 2-aminopyridines from 2-mercaptopyridine.

Experimental Protocol: Synthesis of 2-Morpholinopyridine from 2-Mercaptopyridine (Illustrative Example)

This protocol, adapted from a known procedure, illustrates the principle of activating the mercapto group for nucleophilic substitution by an amine.[2]

Materials:

-

2-Mercaptopyridine

-

1,2-Dibromoethane

-

Dimethylformamide (DMF)

-

Morpholine

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Formation of the Dihydrothiazolopyridinium Salt:

-

Dissolve 2-mercaptopyridine (1.0 eq) in DMF.

-

Add 1,2-dibromoethane (5.0 eq) and stir the mixture at room temperature for 72 hours.

-

Precipitate the product by adding diethyl ether, filter, and dry to obtain the dihydrothiazolopyridinium salt.[2]

-

-

Amination:

-

In a reaction vessel, combine the dihydrothiazolopyridinium salt (1.0 eq) and morpholine (4.0 eq) in DMSO.

-

Heat the mixture to 50°C and stir for 48 hours.[2]

-

The product, 2-morpholinopyridine, can be isolated and purified using standard chromatographic techniques.

-

| Reactant | Molar Eq. (Step 1) | Molar Eq. (Step 2) |

| 2-Mercaptopyridine | 1.0 | - |

| 1,2-Dibromoethane | 5.0 | - |

| Dihydrothiazolopyridinium Salt | - | 1.0 |

| Morpholine | - | 4.0 |

Reactions with Oxygen Nucleophiles: Synthesis of 2-Alkoxypyridines

Similar to amination, the direct substitution of the mercapto group by alkoxides is not a facile process. The reactivity of 2-halopyridines with alkoxides is well-established, with 2-fluoropyridines being significantly more reactive than their chloro counterparts.[6] This suggests that a good leaving group is essential for this transformation.

While direct displacement of the mercapto group is challenging, the synthesis of 2-alkoxypyridines from 2-mercaptopyridines can be envisioned through multi-step sequences, potentially involving oxidation of the sulfur to a better leaving group (e.g., sulfone) followed by nucleophilic substitution. However, specific, high-yielding protocols for the direct conversion of 2-mercaptopyridines to 2-alkoxypyridines are not widely reported in the literature, underscoring the synthetic challenge.

Conclusion and Future Perspectives

This compound is a versatile synthon, with its reactivity dominated by the nucleophilic character of the sulfur atom in its thiolate form. S-alkylation reactions are robust and provide a reliable entry point to a diverse range of 2-alkylthio-6-methylnicotinonitriles, which are key intermediates for the synthesis of biologically relevant thieno[2,3-b]pyridine scaffolds via the Thorpe-Ziegler cyclization.

Direct nucleophilic substitution at the C2 position to displace the mercapto group is a more challenging endeavor. For amination, a two-step activation strategy involving the formation of a dihydrothiazolopyridinium salt has proven effective. The direct displacement with alkoxides remains a less explored and likely difficult transformation.

Future research in this area could focus on the development of novel catalytic systems to enable the direct nucleophilic substitution of the mercapto group under milder conditions, thereby expanding the synthetic utility of this valuable heterocyclic building block. Further investigation into the factors governing the tautomeric equilibrium and its influence on reactivity could also provide deeper insights and open new avenues for functionalization.

References

-

Alkylation of 2-mercaptopyridine with 1,2-dibromoethane affords a cyclic dihydrothiazolopyridinium salt that can serve as a precursor of 2-aminopyridines. Its reaction with primary or secondary amines, either neat or in DMSO, under mild conditions gives the title compounds. (Source: A mild, catalyst-free synthesis of 2-aminopyridines - PMC - NIH, URL: [Link])

-

The Chichibabin reaction is a method for producing 2-aminopyridine derivatives by the reaction of pyridine with sodium amide. (Source: Chichibabin reaction - Wikipedia, URL: [Link])

- The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. (Source: The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines - RSC Publishing, URL: not available)

-

Amines can be synthesized through nucleophilic substitution. (Source: 4.17: Nucleophilic Substitution in Synthesis- Amines - Chemistry LibreTexts, URL: [Link])

-

Nucleophilic Substitution with amines. (Source: Nucleophilic Substitution with amines - YouTube, URL: [Link])

-

Multiple nucleophilic substitution - halogenoalkanes and ammonia. (Source: multiple nucleophilic substitution - halogenoalkanes and ammonia - Chemguide, URL: [Link])

-

C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. (Source: C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide - Organic Syntheses, URL: [Link])

-

The Relative Reactivity of Carboxylic Acid Derivatives. (Source: 11.4: The Relative Reactivity of Carboxylic Acid Derivatives - Chemistry LibreTexts, URL: [Link])

- Method for preparing mercaptopyridines using alkali metal polysulfides.

-

Thiols And Thioethers. (Source: Thiols And Thioethers - Master Organic Chemistry, URL: [Link])

-

Chichibabin amination: Easy mechanism. (Source: Chichibabin amination: Easy mechanism - Chemistry Notes, URL: [Link])

-

Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (Source: Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine, URL: [Link])

-

Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. (Source: Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists - PubMed, URL: [Link])

-

The Chichibabin amination reaction. (Source: The Chichibabin amination reaction - Scientific Update - UK, URL: [Link])

- Method for producing 2-amino-6-methylnicotinic acid.

-

Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (Source: Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles), URL: [Link])

-

Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. (Source: Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts - Morressier, URL: [Link])

-

2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (Source: 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC - NIH, URL: [Link])

- REGIOSELECTIVE SYNTHESIS OF 2‐SUBSTITUTED PYRIDINES VIA GRIGNARD ADDITION TO 1‐(ALKOXYCARBOXY)PYRIDINIUM SALTS. (Source: ChemInform Abstract: REGIOSELECTIVE SYNTHESIS OF 2‐SUBSTITUTED PYRIDINES VIA GRIGNARD ADDITION TO 1‐(ALKOXYCARBOXY)PYRIDINIUM SALTS - Sci-Hub, URL: not available)

-

The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. (Source: The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines - RSC Publishing, URL: [Link])

-

Reactions of Carboxylic Acid and Derivatives: Nucleophilic Acyl Substitution. (Source: 7.3 Reactions of Carboxylic Acid and Derivatives: Nucleophilic Acyl Substitution – Organic Chemistry II - KPU Pressbooks, URL: [Link])

-

Reactions of Thiols. (Source: Reactions of Thiols - Chemistry Steps, URL: [Link])

-

Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (Source: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC, URL: [Link])

-

The Chichibabin amination reaction. (Source: The Chichibabin amination reaction - Scientific Update - UK, URL: [Link])

-

2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (Source: 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties - ResearchGate, URL: [Link])

-

Redox Reactions of Thiols and Disulfides. (Source: 15.7: Redox Reactions of Thiols and Disulfides - Chemistry LibreTexts, URL: [Link])

-

Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. (Source: Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite - DR-NTU, URL: [Link])

-

Nucleophilicity Trends of Amines. (Source: Nucleophilicity Trends of Amines - Master Organic Chemistry, URL: [Link])

-

Nucleophilic Acyl Substitution. (Source: 20.2 Nucleophilic Acyl Substitution | Organic Chemistry - YouTube, URL: [Link])

- Synthesis method of 2-amino pyridine compounds.

-

The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (Source: The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions - ResearchGate, URL: [Link])

-

Amine Synthesis Reactions Organic Chemistry. (Source: Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems - YouTube, URL: [Link])

-

Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (Source: Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - MDPI, URL: [Link])

-

The Chemistry of the Thiol Groups. (Source: The Chemistry of the Thiol Groups - ResearchGate, URL: [Link])

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (Source: Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI, URL: [Link])

-

2-Mercaptonicotinic Acid. (Source: 2-Mercaptonicotinic Acid | C6H5NO2S | CID 673681 - PubChem, URL: [Link])

-

One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. (Source: One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide, URL: [Link])

-

Thiols. (Source: 13.7 Thiols | Organic Chemistry - YouTube, URL: [Link])

-

SNAr Reaction in Common Molecular Solvents Under Pressure. (Source: SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress, URL: [Link])

- Reactions of thioketones. Part II. Thio-ozonide formation in some nucleophilic reactions of thioketones with amines and with benzenethiol. (Source: Reactions of thioketones. Part II. Thio-ozonide formation in some nucleophilic reactions of thioketones with amines and with benzenethiol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing), URL: not available)

-

Will 2-chloro pyridine shows nucleophilic substitution with secondary amines? (Source: Will 2-chloro pyridine shows nucleophilic substitution with secondary amines?, URL: [Link])

-

Pyrithione. (Source: Pyrithione - Wikipedia, URL: [Link])

Sources

- 1. US3917624A - Process for producing 2-amino-nicotinonitrile intermediates - Google Patents [patents.google.com]

- 2. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 4. chemistnotes.com [chemistnotes.com]

- 5. orgsyn.org [orgsyn.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Mercapto-6-methylnicotinonitrile: Discovery and Synthesis

This guide provides a comprehensive technical overview of 2-Mercapto-6-methylnicotinonitrile, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. The content herein delves into the compound's characteristics, plausible synthetic routes based on established chemical principles, and the historical context of related molecular scaffolds.

Introduction and Physicochemical Properties

This compound, also known by its IUPAC name 2-mercapto-6-methylpyridine-3-carbonitrile, is a functionalized pyridine derivative. The presence of three distinct functional groups—a thiol (-SH), a methyl (-CH3), and a nitrile (-CN)—on the pyridine ring makes it a versatile building block in medicinal chemistry and materials science. The thiol group, in particular, offers a reactive handle for a variety of chemical transformations, including S-alkylation, oxidation to disulfides, and coordination to metal centers.

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and application in synthetic protocols.

| Property | Value | Reference(s) |

| CAS Number | 3395-04-8 | [1] |

| Molecular Formula | C₇H₆N₂S | [1] |

| Molecular Weight | 150.2 g/mol | [1] |

| Melting Point | 235 °C (decomposition) | [1] |

| Predicted pKa | 7.79 ± 0.60 | [1] |

| Predicted Density | 1.26 ± 0.1 g/cm³ | [1] |

| Predicted Boiling Point | 240.2 ± 43.0 °C | [1] |

Historical Context and Plausible Discovery Trajectory

The discovery of this specific molecule likely emerged from broader investigations into the synthesis and reactivity of substituted nicotinonitriles. The development of methods to introduce sulfur functionalities onto pyridine rings, often for the purpose of creating novel pharmaceutical intermediates, would have paved the way for the preparation of compounds like this compound.

A plausible pathway to its initial synthesis would have involved the application of well-established reactions for introducing a thiol group onto a pre-functionalized pyridine ring. One such logical precursor is 2-chloro-6-methylnicotinonitrile. The synthesis of this chloro-derivative is documented and provides a direct electrophilic site for nucleophilic attack by a sulfur-containing reagent.[2]

Synthesis of this compound: A Representative Protocol

The following section details a plausible and robust two-step synthetic sequence for the preparation of this compound. This protocol is based on established methodologies for the synthesis of related mercapto-substituted (benzo)nitriles and pyridines.[2][3][4]

Step 1: Synthesis of the Precursor, 2-Chloro-6-methylnicotinonitrile

The initial step involves the conversion of a readily available starting material, 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, to its corresponding chloro-derivative. This transformation is a standard method for activating pyridones for subsequent nucleophilic substitution reactions.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq).

-

Chlorination: Carefully add phosphorus oxychloride (POCl₃) (10-15 eq) to the flask.

-

Reaction: Heat the reaction mixture to 130°C and stir for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution with a suitable base, such as 4M sodium hydroxide, until the pH reaches approximately 8. Extract the aqueous layer with dichloromethane (3 x volume).

-

Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-6-methylnicotinonitrile.[2]

Step 2: Nucleophilic Substitution to Yield this compound